molecular formula C11H5BrClF3N2O B3033728 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152971-38-4

1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B3033728
CAS RN: 1152971-38-4
M. Wt: 353.52
InChI Key: SZXOFAOSNGDFKK-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds with significant pharmaceutical properties. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various studies to explore their potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of bromo-substituted compounds with dinucleophiles to form heteroanellated structures, as seen in the synthesis of 3,4-heteroanellated 1,6-Methano annulenes from 4-Bromo-1,6-methano annulene-3-carbaldehyde . Although the specific synthesis of the title compound is not detailed in the provided papers, similar synthetic strategies may be employed, such as the use of bromo-substituted precursors and dinucleophiles.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using X-ray diffraction analysis. For instance, the structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was elucidated, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This suggests that similar compounds, like the title compound, may also exhibit planarity between the pyrazole ring and the substituent groups, which can affect their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including Sonogashira-type cross-coupling reactions, as demonstrated with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes . These reactions allow for the introduction of alkynyl groups, leading to the formation of pyrazolo[4,3-c]pyridines, which are of interest in medicinal chemistry. The title compound, with its bromophenyl and chloro substituents, may also be amenable to such cross-coupling reactions, potentially leading to new chemical entities with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the solvatochromic and photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were studied, showing variations in extinction coefficients and quantum yield in different solvents . These properties are important for the development of compounds for optical applications. The title compound, with similar structural features, may exhibit comparable solvatochromic behavior, which could be relevant for its potential use in nonlinear optics or as a fluorescent probe.

Scientific Research Applications

Photophysical Properties

The compound 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde exhibits interesting photophysical properties. Studies have shown that its emission spectrum varies significantly in different solvents, indicating solvatochromic behavior. This characteristic is crucial for applications in materials science, especially in the development of fluorescent materials and sensors. The variation in extinction coefficients and quantum yield across solvents suggests potential utility in optical applications, where solvent-dependent properties can be leveraged for specific functionalities (Singh et al., 2013).

Crystallography and Molecular Structure

The crystal structure of related pyrazole compounds has been extensively studied, providing valuable insights into their molecular conformation and intermolecular interactions. These studies are fundamental for understanding the compound's reactivity and stability, which are critical for its potential applications in chemical synthesis and material science. X-ray diffraction analysis has revealed detailed structural information, including the planarity and dihedral angles of the compound's core, which is essential for designing molecular frameworks in pharmaceuticals and advanced materials (Loh et al., 2013).

Synthesis and Chemical Reactivity

Research has also focused on the synthesis of novel derivatives and analogs of this compound, which is fundamental for expanding its application in various fields, including medicinal chemistry and agriculture. The ability to introduce different substituents through chemical modifications enables the tuning of physical, chemical, and biological properties to meet specific application requirements. This adaptability makes it a versatile intermediate for the development of new compounds with tailored functionalities (Hu et al., 2010).

Supramolecular Chemistry

The compound and its derivatives show potential in supramolecular chemistry, where molecules are organized into structured systems. This area of research is critical for the development of nanotechnology, molecular electronics, and photonics. Understanding how these compounds interact and assemble at the molecular level can lead to innovations in material science, especially in creating new materials with desired electronic, magnetic, and optical properties (Cuartas et al., 2017).

Mechanism of Action

properties

IUPAC Name

1-(4-bromophenyl)-5-chloro-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrClF3N2O/c12-6-1-3-7(4-2-6)18-10(13)8(5-19)9(17-18)11(14,15)16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXOFAOSNGDFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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